molecular formula C7H7N3OS B13135746 5-Methoxythiazolo[4,5-b]pyridin-2-amine

5-Methoxythiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13135746
M. Wt: 181.22 g/mol
InChI Key: DGOSOTMJAGTZJC-UHFFFAOYSA-N
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Description

5-Methoxythiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The unique structure of this compound, which includes a fused thiazole and pyridine ring, contributes to its biological relevance and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxythiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid. This method efficiently produces the target compound . Another synthetic protocol involves the annulation of a thiazole ring to a pyridine derivative, which is a common approach for constructing the thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scale-up, ensuring high yield and purity, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Methoxythiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

5-Methoxythiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including antitumor and antioxidant activities.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxythiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. It is known to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and influence various physiological processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxythiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This modification can enhance its pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

5-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10)

InChI Key

DGOSOTMJAGTZJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)SC(=N2)N

Origin of Product

United States

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